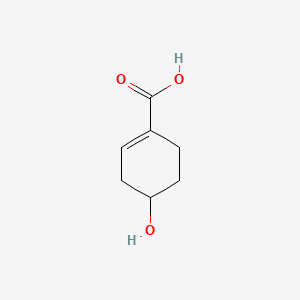
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with a chloroacetyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
- Substituted pyrazoles
- Oxidized or reduced derivatives
- Cyclized heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloroacetyl)-1H-pyrazole
- 3-Amino-1H-pyrazole
- 1-(Bromoacetyl)-1H-pyrazol-3-amine
Comparison: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is unique due to the presence of both a chloroacetyl group and an amine group on the pyrazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. For instance, 1-(Bromoacetyl)-1H-pyrazol-3-amine may exhibit similar reactivity but with different kinetics and selectivity due to the bromine atom .
Eigenschaften
CAS-Nummer |
155347-67-4 |
|---|---|
Molekularformel |
C5H6ClN3O |
Molekulargewicht |
159.573 |
IUPAC-Name |
1-(3-aminopyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H6ClN3O/c6-3-5(10)9-2-1-4(7)8-9/h1-2H,3H2,(H2,7,8) |
InChI-Schlüssel |
AMKJNPSEINIYDW-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1N)C(=O)CCl |
Synonyme |
1H-Pyrazol-3-amine, 1-(chloroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)


![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)



![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
